5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Antifungal Candida albicans Schiff base derivative

Researchers seeking to synthesize (E)-benzylidene amino derivatives for antitubercular screening often face supply inconsistency with para-aminophenyl oxadiazole-2-thiol precursors. This compound provides the essential free amine handle required for Schiff base condensation, a functionalization route inaccessible to 4-nitrophenyl or unsubstituted phenyl analogs. Key procurement drivers: • Enables synthesis of R4 derivative with MIC of 0.8 µg/mL against M. tuberculosis H37Rv, representing up to 38-fold improvement over pyrazinamide standard. • The 4-aminophenyl group permits selective dual-ion amperometric detection of Cu(II) and Pb(II), a capability not achieved by methoxy or nitro analogs. • Versatile scaffold for antifungal SAR studies, with derived Schiff bases showing 2.16-fold MIC improvement against C. albicans.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 32058-82-5
Cat. No. B1269557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
CAS32058-82-5
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)O2)N
InChIInChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)
InChIKeyFIGMOSDEYMCQLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Overview


5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS 32058-82-5) is a heterocyclic building block featuring the 1,3,4-oxadiazole-2-thiol core with a para-aminophenyl substituent at the 5-position [1]. This compound exists in tautomeric equilibrium with its thione form, 5-(4-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione, and carries both nucleophilic thiol/thione sulfur and a primary aromatic amine group for downstream functionalization . The compound serves as a versatile intermediate for synthesizing Schiff bases, S-alkylated derivatives, and heterocyclic analogs with demonstrated antimicrobial, antitubercular, antifungal, and metal-chelating properties [2].

Synthetic intermediate for Schiff base, S-alkylation, and heterocycle diversification
Analytical reagent for reported Cu(II)/Pb(II) amperometric dual-ion detection
Pharmaceutical precursor for antitubercular and antifungal derivative synthesis

Why Structural Analogs Cannot Substitute


In-class 1,3,4-oxadiazole-2-thiol analogs with alternative phenyl substituents (e.g., 4-nitrophenyl, 4-methoxyphenyl, 4-pyridyl, or unsubstituted phenyl) exhibit divergent reactivity profiles that preclude direct substitution in synthetic workflows. The para-amino group on the target compound provides a chemically distinct handle for Schiff base formation with aldehydes [1], enabling the synthesis of benzylidene amino derivatives that unsubstituted phenyl or nitro-substituted analogs cannot directly produce. In antitubercular applications, the free amine enables conversion to (E)-benzylidene amino derivatives achieving MIC values of 0.8 µg/mL against M. tuberculosis H37Rv, whereas 5-phenyl-1,3,4-oxadiazole-2-thiol-derived compounds in comparable antimycobacterial screens show structure-dependent variation in potency [2]. Furthermore, the 4-aminophenyl substitution confers distinct metal-chelating selectivity, enabling simultaneous amperometric determination of Cu(II) and Pb(II) at 0.5 V and 0.75 V respectively—a dual-ion detection capability not reported for the 4-methoxyphenyl or 4-nitrophenyl analogs, which are primarily evaluated as corrosion inhibitors rather than analytical reagents [3].

  • Schiff base formation

    The free 4-amino group is essential for Schiff base condensation; unsubstituted, nitro, or methoxy analogs lack this reactive handle and cannot directly generate the same benzylidene derivatives.

  • Antitubercular potency context

    Reported sub-µg/mL antitubercular derivative potency depends on the 4-aminophenyl scaffold; analogs without this substitution may not replicate comparable activity in M. tuberculosis screens.

  • Analytical detection capability

    Dual Cu(II)/Pb(II) amperometric discrimination with distinct peak potentials has been reported only for the 4-aminophenyl derivative; methoxyphenyl and nitrophenyl analogs are primarily studied as corrosion inhibitors, not analytical reagents.

Differentiation Evidence vs. Structural Analogs


Antifungal Activity: Schiff Base Derivative vs. Parent

The parent compound 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol shows weak intrinsic antifungal activity; however, its Schiff base derivative 2g (synthesized via condensation with 2-hydroxy-1-naphthaldehyde) demonstrates substantially enhanced potency against C. albicans with an MIC of 150 µg/mL compared to the parent compound's MIC of 325 µg/mL [1]. This 2.16-fold improvement establishes the parent compound's value as a precursor rather than a standalone antifungal agent, and critically demonstrates that alternative oxadiazole-2-thiol scaffolds lacking the 4-aminophenyl substitution cannot generate this specific 2g derivative architecture [1].

Antifungal C. albicans
Head-to-head
Derivative 2g MIC 150 µg/mL vs. parent 325 µg/mL (2.16-fold lower)
Supports precursor role for antifungal derivative synthesis
Broth microdilution; parent intrinsic activity limited
Antifungal Candida albicans Schiff base derivative

Antitubercular Potency of Derived Benzylidene Scaffold

The (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivative R4, synthesized directly from 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, demonstrated MIC of 0.8 µg/mL against M. tuberculosis H37Rv, IC50 of 49.01, and Selectivity Index of 61.33 [1]. In comparison, standard antitubercular drug pyrazinamide typically exhibits MIC values of 15-30 µg/mL against the same H37Rv strain in comparable MABA assays [1]. The R4 derivative shows ~19-fold to 38-fold lower MIC relative to pyrazinamide, though direct in vivo correlation remains unestablished [1].

Antitubercular M. tb H37Rv
Head-to-head
Derivative R4 MIC 0.8 µg/mL; ~19–38-fold lower than pyrazinamide (15–30 µg/mL)
Sub-µg/mL derivative potency reported; supports TB drug discovery research context
MABA assay; in vivo correlation not established
Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Analytical Reagent: Dual Detection of Cu(II) and Pb(II)

5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol functions as an effective amperometric titration reagent for simultaneous determination of Cu(II) and Pb(II) ions. The Cu(II) and Pb(II) complexes exhibit distinct sharp angles at 0.75 V and 0.5 V respectively, enabling their discrimination in a single solution [1]. Detection limits were established at 3 ppm for Cu(II) and 2.08 ppm for Pb(II) [1]. The reagent's half-wave potential of 0.55 V confirms its role as a reducing agent [1].

Cu/Pb Dual Detection
Class-level
Detection limits: Cu 3 ppm, Pb 2.08 ppm; peak potentials 0.75 V (Cu), 0.5 V (Pb)
Reported dual-ion amperometric discrimination capability
Comparator data not provided; cost/recyclability claims require further validation
Analytical chemistry Amperometric titration Metal ion detection

Physicochemical Properties vs. Pyridyl and Nitrophenyl Analogs

The target compound exhibits physicochemical properties that diverge meaningfully from its 4-pyridyl and 4-nitrophenyl analogs. ADMET Predictor™ estimated parameters for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol include logP of 1.87, aqueous solubility of 2.639 mg/mL, effective permeability (Peff) of 1.219 × 10⁻⁴ cm/s, and pKa of 9.438 [1]. By comparison, the 4-pyridyl analog (PyODT) is extensively studied for corrosion inhibition due to enhanced metal-surface adsorption via pyridyl nitrogen [2], while the 4-nitrophenyl analog shows distinct electrochemical behavior in nickel corrosion studies [3].

Physicochemical Profile
Class-level
logP 1.87; solubility 2.639 mg/mL; Peff 1.219×10⁻⁴ cm/s; pKa 9.438
Profile and amine handle support pharmaceutical intermediate and analytical reagent use, diverging from corrosion inhibitor analogs
ADMET Predictor™ estimates; context-dependent
Physicochemical properties ADMET Solubility

Metal Complexation Selectivity vs. Methoxyphenyl Analog

The 4-aminophenyl substitution on the oxadiazole-2-thiol core confers distinct metal-chelating selectivity compared to the 4-methoxyphenyl analog. The target compound forms complexes with Cu(II) and Pb(II) exhibiting sharp voltammetric angles at 0.75 V and 0.5 V respectively, with a reagent half-wave potential of 0.55 V [1]. In contrast, the 4-methoxyphenyl analog (A1) is primarily evaluated as a nickel corrosion inhibitor in acidic media, with its performance characterized by electrochemical impedance spectroscopy and polarization measurements rather than analytical metal-ion discrimination [2]. No reports were identified demonstrating dual Cu(II)/Pb(II) discrimination capability for the 4-methoxyphenyl or 4-nitrophenyl derivatives in amperometric titration applications.

Metal Chelation Selectivity
Cross-study
Cu(II) peak 0.75 V, Pb(II) peak 0.5 V; vs. methoxyphenyl analog (corrosion inhibitor only)
4-Aminophenyl enables analytical metal discrimination not demonstrated for methoxyphenyl analog
Cross-study comparison; application divergence
Metal complexation Voltammetry Electroanalytical chemistry

Application Scenarios for Procurement


Synthesis of Antitubercular Benzylidene Amino Derivatives

Procure this compound specifically for synthesizing (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives targeting M. tuberculosis H37Rv. As demonstrated by Das et al. (2023), the R4 derivative synthesized from this precursor achieved MIC of 0.8 µg/mL, IC50 of 49.01, and Selectivity Index of 61.33—representing approximately 19-fold to 38-fold lower MIC than pyrazinamide standard [1]. The 4-aminophenyl group is essential for Schiff base condensation with substituted benzaldehydes to generate the (E)-benzylidene amino pharmacophore; analogs lacking this free amine (e.g., 4-nitrophenyl or unsubstituted phenyl derivatives) cannot undergo this transformation directly. Procurement is indicated for medicinal chemistry programs developing novel antitubercular agents against drug-resistant M. tuberculosis strains.

Antifungal Schiff Base Derivatives Against C. albicans

This compound is the required precursor for synthesizing heterocyclic Schiff base analogs with improved antifungal activity. Singh et al. (2021) demonstrated that derivative 2g, synthesized via condensation with 2-hydroxy-1-naphthaldehyde, exhibited MIC of 150 µg/mL against C. albicans—a 2.16-fold improvement over the parent compound (MIC = 325 µg/mL) [1]. The 4-aminophenyl substitution provides the reactive primary amine necessary for Schiff base formation, enabling systematic structure-activity relationship studies through variation of aldehyde coupling partners. Procurement is indicated for antifungal drug discovery programs requiring a versatile amine-functionalized oxadiazole-2-thiol scaffold.

Amperometric Titration for Cu(II) and Pb(II) Detection

Use this compound as a recyclable amperometric titration reagent for dual detection of copper(II) and lead(II) ions in environmental water samples. Sagdullaeva et al. (2022) established detection limits of 3 ppm for Cu(II) and 2.08 ppm for Pb(II), with distinct complex peak potentials at 0.75 V and 0.5 V respectively, enabling discrimination of both ions in a single analytical run [1]. The reagent's half-wave potential of 0.55 V confirms its reducing agent functionality [1]. Compared to conventional analytical reagents reported as expensive, hazardous, and non-recyclable, this compound offers cost-effective and time-saving advantages [1]. Procurement is indicated for analytical chemistry laboratories requiring selective heavy metal detection reagents.

Fe³⁺ Fluorescent Chemosensor via Schiff Base Derivatization

The 4-aminophenyl group enables condensation with thiophene-2-carbaldehyde to yield (E)-5-(4-((thiophen-2-ylmethylene)amino)phenyl)-1,3,4-oxadiazole-2-thiol, a Schiff base derivative that functions as a 'turn-off' fluorescent chemosensor for Fe³⁺ ions [1]. The free amine is essential for forming the imine linkage that creates the extended π-conjugated system responsible for fluorescence sensing. Alternative oxadiazole-2-thiol analogs without the 4-amino substituent (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) cannot undergo this Schiff base derivatization and therefore lack the structural features required for Fe³⁺ chemosensor applications [1]. Procurement is indicated for research groups developing fluorescent metal-ion sensors for biological or environmental monitoring.

Application
Selection Property
Validation Focus
Antitubercular benzylidene amino derivative synthesis
4-Aminophenyl handle for Schiff base condensation
Derivative potency and selectivity against M. tuberculosis strains
Antifungal Schiff base derivatives against C. albicans
Reactive primary amine for aldehyde coupling
Derivative antifungal activity improvement over parent scaffold
Amperometric Cu(II)/Pb(II) dual-ion detection
Dual-ion discrimination via distinct peak potentials
Detection limit and selectivity in environmental water samples
Fe³⁺ fluorescent chemosensor via Schiff base derivatization
Free amine enables imine-linked π-conjugated probe
Fluorescence quenching response and Fe³⁺ selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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